7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
Description
The compound 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one is a polycyclic heteroaromatic molecule featuring a fused benzofurochromenone scaffold. Its structure includes a central furan ring fused to a chromenone system, with a methyl substituent at position 7 and extensive hydrogenation (octahydro) across multiple rings.
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21)-pentaen-15-one |
InChI |
InChI=1S/C20H20O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h10H,2-9H2,1H3 |
InChI Key |
ATCWTPASWOWPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(CCCC5)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, Friedel-Crafts acylation, and other organic transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown IC50 values in the low micromolar range for COX inhibition .
- Anticancer Properties : Evidence suggests that this compound may interact with various molecular targets involved in cancer progression. It has been noted to inhibit specific kinases associated with tumor growth and proliferation .
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism | IC50 Values (µM) |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | <10 |
| Anticancer | Inhibition of kinases related to tumor growth (e.g., GSK-3) | ~2 |
Comparative Studies
Comparative studies with other benzofuran derivatives highlight the unique properties of this compound:
Case Studies
Several case studies have demonstrated the biological activities of related compounds:
Anti-inflammatory Effects
A series of benzofuran derivatives exhibited significant COX inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM. Structural variations among these compounds significantly influenced their potency .
Anticancer Activity
Research focusing on GSK-3 inhibitors revealed that certain analogues of benzofuran derivatives showed promising anticancer activity with IC50 values around 2 µM against the GSK-3α isoform .
Mechanism of Action
The mechanism of action of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structure diverges from analogs in three key aspects:
Substituent Identity and Position :
- The 7-methyl group contrasts with substituents in analogs like 4i (2,4-dichlorophenyl) and 4j (naphthalen-2-yl) .
- describes a 7-methyl-10-(4-methylphenyl) derivative, highlighting positional isomerism in substituent placement .
Hydrogenation Level :
- The octahydro (eight hydrogens added) saturation reduces aromaticity compared to partially hydrogenated analogs (e.g., tetrahydro in ) or fully aromatic derivatives (e.g., ) .
Fused Ring System: The benzo[c]furo[3,2-g]chromenone core aligns with analogs like 10-(1,3-benzodioxol-5-yl) () but differs in substituent complexity .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
While direct data on the target compound are unavailable, analogs provide insights into substituent and saturation effects:
- Melting Points :
- HPLC Retention :
Table 2: Physical Properties of Selected Analogs
| Compound | Retention Time (min) | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4i | 4.5 | 123–125 | 64 | 100 |
| 4j | 5.2 | 143–145 | 60 | 100 |
| 4k | 4.4 | 143–145 | 65 | 100 |
Spectroscopic Characterization
Key spectral trends among analogs:
- IR Spectroscopy: Carbonyl stretches (C=O) in chromenones appear at ~1700 cm⁻¹, with shifts depending on substituent electron-withdrawing/donating effects .
- NMR :
Biological Activity
Basic Characteristics
- Molecular Formula : CHO
- Molecular Weight : 308.371 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 515.0 ± 38.0 °C at 760 mmHg
- LogP : 6.05 (indicating high lipophilicity)
These properties suggest that the compound is likely to exhibit significant interactions with biological membranes, which can influence its pharmacokinetics and pharmacodynamics.
Pharmacological Profile
The biological activity of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one has been explored in various studies with a focus on its neuropharmacological effects:
- Dopamine Receptor Interaction : Preliminary studies indicate that the compound may act as an antagonist at dopamine receptors (D1 and D2), which could suggest potential applications in treating psychiatric disorders such as schizophrenia .
- Antimuscarinic Activity : The compound exhibits anticholinergic properties by interacting with muscarinic receptors, which may contribute to its anxiolytic effects .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Neuroleptic Activity : In clinical evaluations involving patients with schizophrenia, the compound demonstrated significant efficacy at lower dosage levels than typically expected for similar compounds. This suggests a favorable therapeutic index and reduced side effects associated with higher doses .
- Anxiolytic Effects : The compound's interaction with serotonin receptors (specifically the 5-HT receptor) indicates potential anxiolytic properties. It has been shown to displace radiolabeled ligands from these receptors at low nanomolar concentrations .
- Animal Model Studies : Animal studies have supported the findings from human trials, showing that the compound effectively reduces anxiety-related behaviors in models of stress and anxiety .
Summary of Findings in Table Format
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
